Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide
Description
Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide is a heterocyclic compound featuring a benzofuran core linked to a benzothiazolyl moiety via an amide bond. This structure combines pharmacophoric elements from benzofuran (known for antimicrobial and anti-inflammatory properties) and benzothiazole (associated with antitumor and enzyme inhibition activities) .
Properties
Molecular Formula |
C17H12N2O4S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4S2/c1-25(21,22)11-6-7-12-15(9-11)24-17(18-12)19-16(20)14-8-10-4-2-3-5-13(10)23-14/h2-9H,1H3,(H,18,19,20) |
InChI Key |
LWOAKRUHJSXTEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide is a complex organic compound that integrates both benzofuran and benzothiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Benzofuran core : A bicyclic structure that contributes to various biological activities.
- Carboxylic acid group : Located at the 2-position, enhancing solubility and reactivity.
- Amide linkage : Connecting to a methanesulfonyl-substituted benzothiazole ring, which may influence its interaction with biological targets.
This unique structural arrangement is pivotal in determining its biological efficacy.
Biological Activities
Benzofuran derivatives, including the specified compound, have been studied extensively for their pharmacological properties. Key areas of biological activity include:
-
Inhibition of Carbonic Anhydrases (CAs) :
- The compound has shown selective inhibition against various isoforms of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are implicated in tumorigenesis.
- In vitro studies indicate that certain benzofuran derivatives exhibit submicromolar inhibitory activity against these isoforms, suggesting potential as anticancer agents .
-
Antiproliferative Effects :
- A series of benzofuran derivatives were tested against cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values indicated significant antiproliferative effects, particularly for compounds with specific substitutions on the benzofuran scaffold.
- For instance, derivative 9e demonstrated an IC50 of 14.91 µM against MCF-7 cells and 2.52 µM against MDA-MB-231 cells .
- Induction of Apoptosis :
- Immunomodulatory Properties :
The mechanisms by which benzofuran derivatives exert their biological effects involve:
- Binding Affinities : Interaction studies have demonstrated that these compounds bind effectively to target proteins involved in cancer progression and metabolism.
- Enzyme Inhibition : The inhibition of carbonic anhydrases affects pH regulation and bicarbonate transport in tumors, contributing to reduced tumor growth and metastasis.
Synthesis Approaches
The synthesis of this compound is typically achieved through:
- C–H Arylation : A method involving palladium-catalyzed reactions to introduce various aryl groups onto the benzofuran scaffold.
- Transamidation Reactions : This step allows for the introduction of different amine groups, enhancing the diversity of the resulting compounds .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound | Structure | Key Activity |
|---|---|---|
| Compound A | Benzothiazole derivative | Moderate CA inhibition |
| Compound B | Benzofuran derivative | Anticancer activity |
| This compound | Unique dual moiety | High selectivity for CA IX/XII |
This table illustrates how the combination of both benzothiazole and benzofuran moieties in this compound enhances its biological activity compared to others.
Scientific Research Applications
Structural Characteristics
The compound features a benzofuran core linked to a benzothiazole moiety through an amide bond, with a methanesulfonyl group enhancing its reactivity. The presence of these functional groups contributes to its diverse pharmacological properties, making it a subject of interest in drug development.
Pharmacological Applications
-
Inhibition of Carbonic Anhydrase Isoforms
- Benzofuran derivatives, including the compound , have been studied for their inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA IX and hCA XII. These isoforms are associated with tumor progression and metastasis.
- Key Findings :
- Compounds derived from benzofuran exhibited submicromolar inhibitory constants (KIs) against hCA IX, with values ranging from 0.56 to 5.1 μM .
- The structure–activity relationship (SAR) indicated that modifications to the benzofuran scaffold can significantly enhance inhibitory potency against these cancer-related isoforms.
Compound hCA IX KI (μM) hCA XII KI (μM) 9a 0.56 0.88 9b 0.79 3.4 9c 5.1 10.1 -
Antitumor Activity
- The compound has shown promising results in inhibiting the proliferation of breast cancer cell lines, specifically MCF-7 and MDA-MB-231.
- Case Study Results :
- In vitro studies revealed that certain benzofuran derivatives displayed IC50 values comparable to established chemotherapeutics like Doxorubicin.
Compound MCF-7 IC50 (μM) MDA-MB-231 IC50 (μM) 9b NA 37.60 ± 1.86 9e 14.91 ± 1.04 2.52 ± 0.39 Dox 1.43 ± 0.12 2.36 ± 0.18 - Mechanism of Action
Synthesis and Derivative Development
The synthesis of Benzofuran-2-carboxylic acid derivatives often involves multiple reaction steps, including acylation and coupling reactions, which allow for the introduction of various substituents that can modulate biological activity .
Comparative Analysis with Related Compounds
Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide can be compared with other benzofuran derivatives to highlight its unique pharmacological profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Hydroxybenzofuran-2-carboxylic acid | Hydroxyl group at position 5 | Lacks the methanesulfonyl group |
| Ethyl benzofuran-2-carboxylate | Ethoxy group instead of an amide | Different ester functionality |
| 3-Methylbenzofuran-2-carboxylic acid | Methyl substitution at position 3 | Variations in substitution pattern |
Comparison with Similar Compounds
Benzofuran Core Modifications
- Halogenated Derivatives: Compounds like 5-bromo- and 5,7-dichloro-benzofuran-2-carboxylic acid amides (e.g., 8a and 8b) were synthesized via reactions in dichloromethane at room temperature, achieving moderate yields (47–50%) .
- Methoxy and Nitro Derivatives: Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate (5) was obtained in 91% yield using Pd/C-catalyzed hydrogenation . Methoxy groups improve solubility, while nitro groups serve as intermediates for further functionalization.
Benzothiazole Modifications
- 6-Substituted Benzothiazoles : N-(6-substituted-benzothiazol-2-yl)succinamic acids (e.g., with methoxy or chloro groups) were synthesized via reactions with thionyl chloride, showing variable antibacterial activity dependent on substituents . The methanesulfonyl group in the target compound may enhance metabolic stability compared to simpler substituents.
Amide Linker Variations
- Aryl Amides: Derivatives like N-[3-(trifluoromethyl)phenyl]-benzofuran-2-carboxamide (MW: 305.25, LogP: 3.92) and benzofuran-2-carboxylic acid (4-amino-phenyl)-amide (MW: 252.27, LogP: 3.92) highlight the impact of electron-withdrawing (e.g., CF₃) or hydrophilic (e.g., NH₂) groups on physicochemical properties .
Physicochemical Properties
*Estimated based on structural analogs; †Calculated based on formula C₁₆H₁₂N₂O₃S₂; ‡Predicted using similar LogP values from .
Preparation Methods
Direct Aminolysis
Source demonstrates a one-pot transamidation strategy using N-acyl-Boc-carbamates. Activation of the benzofuran carboxylate with (Boc)₂O and DMAP in MeCN (60°C, 5 h), followed by aminolysis with the benzothiazolamine in toluene (60°C, 0.5–6 h), provides the target amide in 68–89% yield.
Process Optimization and Scalability
Industrial-scale synthesis requires addressing challenges in purification and catalyst recovery. Source discloses a patented method using methanolic HCl for deprotection of tert-butoxycarbonyl intermediates, followed by Soxhlet extraction with DCM to isolate amide products. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–110°C | ±15% yield |
| Catalyst Loading | 5–10 mol% Pd | Linear increase |
| Solvent Polarity | CPME > DMF > THF | 20% variance |
Analytical Characterization
Critical spectroscopic data for structural confirmation includes:
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.25–7.21 (m, 7H, aromatic), 3.41 (s, 3H, SO₂CH₃)
-
IR : 1675 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch)
Comparative Methodological Analysis
The table below evaluates primary synthesis routes:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Benzofuran-2-carboxylic acid (6-methanesulfonyl-benzothiazol-2-yl)-amide?
- Methodology :
- Step 1 : Synthesize benzofuran-2-carboxylic acid via cyclization of 2-hydroxybenzoic acid derivatives or palladium-catalyzed C–H arylation ().
- Step 2 : React with thionyl chloride (SOCl₂) to form the acid chloride intermediate ( ) .
- Step 3 : Couple with 6-methanesulfonyl-benzothiazol-2-amine using nucleophilic acyl substitution under anhydrous conditions (e.g., in dry THF or DCM with a base like triethylamine) ( ) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination or side reactions.
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, S content) ( ) .
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches ( ) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and benzothiazole/benzofuran moieties ( ) .
- UV-Vis : Assess π→π* transitions for electronic properties ( ) .
Q. What preliminary biological screening methods are used for this compound?
- Assays :
- Antimicrobial Activity : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria ( ) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) ( ) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole) affect bioactivity?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Electron-withdrawing groups (e.g., -SO₂CH₃) enhance electrophilicity, improving DNA intercalation or enzyme inhibition ( ) .
- Case Study : Replace methanesulfonyl with cyano or trifluoromethyl groups to modulate lipophilicity ( ) .
- Experimental Design : Synthesize 5–10 derivatives and correlate logP values with cytotoxicity using regression analysis.
Q. What crystallographic data reveal about the compound’s conformation?
- X-ray Diffraction :
- Key Findings : Benzofuran and benzothiazole rings are coplanar (dihedral angle <10°), favoring π-stacking interactions (analogous to ) .
- Hydrogen Bonding : Amide N–H forms intermolecular bonds with sulfonyl oxygen, stabilizing crystal packing ( ) .
- Implications : Conformational rigidity may enhance target binding in biological assays.
Q. How can reaction yields be optimized for the coupling step?
- Optimization Strategies :
- Catalysts : Use DMAP or pyridine to accelerate acid chloride formation ( ) .
- Solvent : Anhydrous DMF improves solubility of aromatic intermediates ().
- Temperature : Maintain 0–5°C during coupling to minimize decomposition ( ) .
- Scale-Up : Transition from batch to continuous flow synthesis for reproducibility ().
Q. What computational methods predict target interactions?
- In Silico Approaches :
- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) or DNA topoisomerase using AutoDock Vina ( ) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories ( ) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values.
Notes on Contradictions & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
